4-(Methylthio)benzylamine
Overview
Description
4-(Methylthio)benzylamine is a chemical compound with the empirical formula C8H11NS and a molecular weight of 153.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)benzylamine consists of a phenyl group substituted by a methanamine . The InChI string is1S/C8H11NS/c1-10-8-4-2-7 (6-9)3-5-8/h2-5H,6,9H2,1H3
and the SMILES string is CSc1ccc (CN)cc1
.
Scientific Research Applications
Synthesis and Derivative Formation
4-(Methylthio)benzylamine and its derivatives are primarily involved in various synthesis processes. For instance, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives have been reported, demonstrating its utility in chemical synthesis (Perlow et al., 2007). Additionally, benzylamines, including 4-(methylthio)benzylamine, are key in the construction of a variety of secondary and tertiary benzylamines, crucial in pharmaceutical compounds (Yan et al., 2016).
Role in Pharmacology and Medicine
4-(Methylthio)benzylamine derivatives have shown potential in pharmacological applications. For example, certain derivatives have exhibited significant antiarrhythmic activity (Remy et al., 1975). Additionally, 4-(aminoalkoxy)benzylamines, related to 4-(methylthio)benzylamine, were found to be potent antagonists in a model of human histamine H3 receptor activation, indicating potential therapeutic uses (Apodaca et al., 2003).
Material Science and Surface Chemistry
In material science, 4-(methylthio)benzylamine derivatives have been used for surface modification. For instance, benzylamine, a closely related compound, has been used for the surface passivation of perovskites, enhancing moisture-resistance and electronic properties of these materials, crucial for solar cell efficiency (Wang et al., 2016). Moreover, the swelling behavior of cotton fibers in benzylamine and related compoundshas been studied, showing the impact of these chemicals on the physical properties of textiles (Lokhande et al., 1983).
Enzymatic Inhibition and Biological Interactions
Derivatives of benzylamine, including 4-(methylthio)benzylamine, have been found to be competitive inhibitors of enzymes like trypsin, plasmin, and thrombin (Markwardt et al., 1968). This suggests potential biological applications in modulating enzymatic activity, which could have therapeutic implications.
Chemical and Physical Properties Analysis
Studies on the Raman spectroscopy of compounds like 4-(methylthio)benzoic acid, closely related to 4-(methylthio)benzylamine, provide insights into the chemical and physical properties of these compounds, especially when adsorbed on surfaces (Kwon et al., 1994). Understanding these properties is crucial for their application in various scientific fields.
Safety And Hazards
properties
IUPAC Name |
(4-methylsulfanylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMPBXFNKYJNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375013 | |
Record name | 4-(methylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzylamine | |
CAS RN |
83171-39-5 | |
Record name | 4-(methylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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